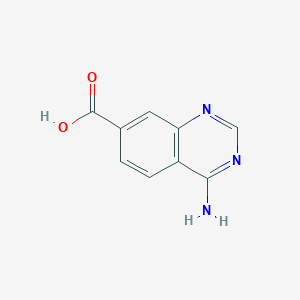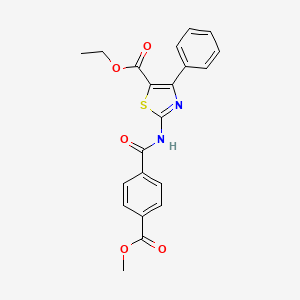
3-(4-methylbenzyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methylbenzyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H22N4O3 and its molecular weight is 438.487. The purity is usually 95%.
BenchChem offers high-quality 3-(4-methylbenzyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-methylbenzyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Compounds containing 1,2,4-oxadiazole rings and quinazoline-2,4-diones have been investigated for their synthesis methodologies and biological activities. For instance, novel bioactive natural product analogs bearing the 1,2,4-oxadiazole moiety have been synthesized and demonstrated antitumor activity towards various cell lines, highlighting their potential as anticancer agents (Maftei et al., 2013). Similarly, quinazoline derivatives containing the 1,3,4-oxadiazole scaffold have shown significant inhibitory activities against cancer cell lines, suggesting their application as novel inhibitors of VEGFR2, a key target in tumor growth inhibition (Qiao et al., 2015).
Green Chemistry Approaches
The synthesis of quinazoline-2,4(1H,3H)-diones from carbon dioxide represents a green chemistry approach, utilizing carbon dioxide as a raw material. This strategy aligns with sustainable chemistry goals by transforming CO2, a greenhouse gas, into valuable chemical products. For example, using ionic liquids as dual solvent-catalysts has been reported to efficiently synthesize quinazoline-2,4(1H,3H)-diones at atmospheric pressure of CO2, showcasing an environmentally friendly methodology with potential for broader applications (Lu et al., 2014).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-methylbenzyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of the quinazoline ring system followed by the introduction of the 1,2,4-oxadiazole and 4-methylbenzyl groups.", "Starting Materials": [ "2-aminobenzoic acid", "o-toluidine", "ethyl acetoacetate", "4-methylbenzyl chloride", "hydrazine hydrate", "phosphorus oxychloride", "sodium hydroxide", "acetic acid", "sodium nitrite", "sulfuric acid", "sodium bicarbonate", "sodium chloride", "ethanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 2-ethyl-4-oxo-1,2,3,4-tetrahydroquinazoline-3-carboxylic acid", "a. Condensation of 2-aminobenzoic acid with ethyl acetoacetate in the presence of acetic acid and sodium acetate to form ethyl 2-(2-aminophenyl)-3-oxobutanoate", "b. Cyclization of ethyl 2-(2-aminophenyl)-3-oxobutanoate with phosphorus oxychloride to form 2-ethyl-4-oxo-1,2,3,4-tetrahydroquinazoline-3-carbonyl chloride", "c. Hydrolysis of 2-ethyl-4-oxo-1,2,3,4-tetrahydroquinazoline-3-carbonyl chloride with sodium hydroxide to form 2-ethyl-4-oxo-1,2,3,4-tetrahydroquinazoline-3-carboxylic acid", "Step 2: Synthesis of 3-(o-tolyl)-1,2,4-oxadiazole-5-carboxylic acid", "a. Diazotization of o-toluidine with sodium nitrite and hydrochloric acid to form o-tolyl diazonium chloride", "b. Coupling of o-tolyl diazonium chloride with ethyl acetoacetate in the presence of sodium acetate to form ethyl 2-(o-tolylhydrazono)-3-oxobutanoate", "c. Cyclization of ethyl 2-(o-tolylhydrazono)-3-oxobutanoate with hydrazine hydrate to form 3-(o-tolyl)-1,2,4-oxadiazole-5-carboxylic acid", "Step 3: Synthesis of 3-(4-methylbenzyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione", "a. Esterification of 2-ethyl-4-oxo-1,2,3,4-tetrahydroquinazoline-3-carboxylic acid with 4-methylbenzyl chloride in the presence of sodium bicarbonate to form 2-ethyl-4-oxo-1,2,3,4-tetrahydroquinazoline-3-carboxylic acid 4-methylbenzyl ester", "b. Coupling of 2-ethyl-4-oxo-1,2,3,4-tetrahydroquinazoline-3-carboxylic acid 4-methylbenzyl ester with 3-(o-tolyl)-1,2,4-oxadiazole-5-carboxylic acid in the presence of sulfuric acid to form 3-(4-methylbenzyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione" ] } | |
CAS-Nummer |
1207047-07-1 |
Molekularformel |
C26H22N4O3 |
Molekulargewicht |
438.487 |
IUPAC-Name |
3-[(4-methylphenyl)methyl]-1-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C26H22N4O3/c1-17-11-13-19(14-12-17)15-30-25(31)21-9-5-6-10-22(21)29(26(30)32)16-23-27-24(28-33-23)20-8-4-3-7-18(20)2/h3-14H,15-16H2,1-2H3 |
InChI-Schlüssel |
JPGMJBJTSYBGKX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl benzofuran-2-carboxylate](/img/structure/B2833405.png)



![2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetonitrile](/img/structure/B2833411.png)


![3,3-Diphenyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2833415.png)
![4-(2-Hydroxyethyl)[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2833416.png)

![1-(2-Hydroxy-3-{[3-(trifluoromethyl)benzyl]sulfonyl}propyl)-2-pyrrolidinone](/img/structure/B2833420.png)
![(5R)-4-[(tert-butoxy)carbonyl]-4-azaspiro[2.4]heptane-5-carboxylic acid](/img/structure/B2833421.png)
